molecular formula C3H5KO3 B1592695 Potassium L-lactate CAS No. 85895-78-9

Potassium L-lactate

Cat. No.: B1592695
CAS No.: 85895-78-9
M. Wt: 128.17 g/mol
InChI Key: PHZLMBHDXVLRIX-DKWTVANSSA-M
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Description

Potassium L-lactate (KL) is a naturally occurring compound that is found in many food sources, including dairy products, fruits, and vegetables. It is an important component of the human body, as it plays a role in the regulation of several biochemical and physiological processes. KL is also used in laboratory experiments and has several advantages and limitations.

Scientific Research Applications

Vascular Effects

  • Vasodilatory Effects in Vascular Beds : Potassium L-lactate has been shown to cause relaxation in rat mesenteric small arteries. This relaxation is independent of nitric oxide and not mediated by opening of K+ channels or inhibition of voltage-gated Ca2+ channels. cAMP may play a role in this relaxation process (Mckinnon et al., 1996).

  • Coronary Vasodilatation : In rat hearts, lactate induced concentration-dependent coronary vasodilation. This effect seems to be mediated through the release of endothelial nitric oxide, independently of potassium channels (Montoya et al., 2011).

Clinical Applications

  • Intraoperative Fluid Therapy in Kidney Transplantation : Studies suggest that lactated Ringer's solution (LR), which contains potassium lactate, is associated with less hyperkalemia and acidosis compared to normal saline in kidney transplant patients. This indicates that LR may be a safer choice for IV fluid therapy during kidney transplantation (O'malley et al., 2005).

  • In Cardiac Surgery for Neonates and Infants : Washing irradiated red cells with a solution containing potassium lactate reduces potassium and lactate loads, preventing hyperkalemia during cardiopulmonary bypass in neonates and infants undergoing cardiac surgery (Swindell et al., 2007).

Neuroprotection

  • Neuroprotective Role After Cerebral Ischemia : L-lactate administration after ischemia has been shown to be neuroprotective. This includes reducing cell death in rat hippocampal slices exposed to oxygen and glucose deprivation, and decreasing lesion size and improving neurological outcomes in mice after middle cerebral artery occlusion (Berthet et al., 2009).

  • Antidepressant-like Effects : Peripheral administration of L-lactate produces antidepressant-like effects in various animal models. These effects are associated with changes in gene expression related to serotonin receptor trafficking, astrocyte functions, neurogenesis, nitric oxide synthesis, and cAMP signaling (Carrard et al., 2016).

Microbial Control and Food Preservation

  • Inhibitory Effects on Bacteria in Food Products : Potassium lactate has been found to inhibit the growth of bacteria such as Listeria monocytogenesin food products, making it a valuable component in extending shelf life and ensuring food safety. This antimicrobial effect is particularly significant in refrigerated meat products (Shelef & Yang, 1991).
  • Enhancing Meat Quality : The use of potassium lactate in meat curing has been shown to affect various properties of the meat, including pH, color, and microbial content, without adversely affecting sensory properties. This suggests its utility in improving the quality and safety of meat products (Aksu & Erdemir, 2021).

Additional Applications

  • Influence on Ion Channels : Potassium lactate has been observed to modulate ATP-sensitive potassium channel activities in cerebral neurons, indicating its potential role in neuroprotection during hypoxic conditions (Zhong, 1999).

  • Influence on Physical Performance : Research has explored the effects of lactate on physical performance, particularly in relation to plasma potassium and lactate concentrations during exercise in athletes. This highlights the metabolic role of lactate in exercise physiology (Harris & Snow, 1992).

Mechanism of Action

Target of Action

Potassium L-lactate primarily targets cells in the human body, particularly in tissues that can produce lactate under anaerobic conditions . It is also used in the food industry, where it targets bacteria, inhibiting their growth and extending the product’s freshness .

Mode of Action

this compound interacts with its targets by entering cells via the monocarboxylate transporter (MCT) protein shuttle system . The conversion of lactate to and from pyruvate is governed by specific lactate dehydrogenase isoforms . In the food industry, this compound has a broad antimicrobial action and is effective at inhibiting most spoilage and pathogenic bacteria .

Biochemical Pathways

this compound affects the glycolysis pathway and the Cori cycle . Under anaerobic conditions, glucose is converted into pyruvate, which is then converted into lactate to produce energy for the cells . Lactate then enters the Cori cycle, where it serves as a substrate for gluconeogenesis .

Pharmacokinetics

this compound is metabolized predominantly in the liver (60%) and kidney (30%) . Half of it is converted into glucose (gluconeogenesis), and the other half into CO2 and water (citric acid cycle) . This results in no net acid accumulation but requires aerobic metabolism . The small amount of lactate that is renally filtered is fully reabsorbed .

Result of Action

The molecular and cellular effects of this compound’s action include the production of energy for cells under anaerobic conditions , the inhibition of bacterial growth in food products , and the extension of product freshness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the food industry, the effectiveness of this compound as a preservative can be influenced by factors such as temperature and pH . In the human body, the action of this compound can be influenced by factors such as the presence of oxygen (affecting the switch between aerobic and anaerobic conditions) and the functioning of the liver and kidneys (affecting the metabolism and elimination of lactate) .

Properties

IUPAC Name

potassium;(2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZLMBHDXVLRIX-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074379
Record name Potassium L-Lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85895-78-9
Record name Potassium (S)-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, potassium salt (1:1), (2S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium L-Lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (S)-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM LACTATE, L-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Potassium L-lactate influence bacterial metabolism?

A: Research suggests that this compound can contribute to the generation of an electrochemical proton gradient across the bacterial cytoplasmic membrane. This occurs through a process called the "energy-recycling model" where L-lactate is transported out of the bacterial cell in conjunction with protons. [] This mechanism has been observed in Escherichia coli, where the stoichiometry of H+/L-lactate efflux varies based on the external pH, suggesting a role for protonation of the lactate carrier protein. []

Q2: What is the impact of this compound on hydrogen peroxide production in Streptococcus gordonii?

A: Studies have demonstrated that this compound can stimulate hydrogen peroxide production in Streptococcus gordonii. [] This effect was observed at concentrations ranging from 10 to 50 mM. This finding suggests a potential role for this compound in influencing the ecological dynamics of the oral environment, where hydrogen peroxide produced by S. gordonii can have antagonistic effects on other bacterial species. []

Q3: Are there any links between this compound and exercise-induced muscle damage in horses?

A: Research exploring the effect of potassium depletion on muscle damage in horses found that administering furosemide and sodium bicarbonate, which can lead to potassium depletion, resulted in a significant increase in serum creatine phosphokinase (CK) activity post-exercise compared to control groups. [] While this study did not directly involve this compound administration, it highlights the potential role of potassium levels in exercise-induced muscle damage. Further research is needed to clarify any direct link between this compound and this phenomenon.

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